molecular formula C25H23FN2O3 B242493 1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione

1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione

Katalognummer: B242493
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: LUQZLBMBNDHPJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as TAK-659, is a small molecule drug that belongs to the class of piperazine derivatives. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited, a Japanese pharmaceutical company. TAK-659 has been found to exhibit potent inhibitory activity against several kinases, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways that regulate immune response and cell proliferation. By inhibiting these kinases, TAK-659 can modulate the activity of immune cells, such as B-cells and T-cells, and reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune response and cell proliferation. It has been found to modulate the activity of immune cells, reduce the production of pro-inflammatory cytokines, and inhibit the proliferation of cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, ITK, and JAK3 kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. TAK-659 also has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, TAK-659 has some limitations for use in laboratory experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues and target specific cells. Additionally, TAK-659 may have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, which are characterized by aberrant immune responses. TAK-659 may also have potential as a cancer therapy, as it has been shown to inhibit the proliferation of cancer cells. Further research is needed to fully elucidate the mechanism of action and potential therapeutic applications of TAK-659. Additionally, the development of more potent and selective inhibitors of BTK, ITK, and JAK3 kinases may provide new opportunities for the treatment of various diseases.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with 2-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This is then reacted with 4-methoxyphenylhydrazine to form the hydrazone, which is cyclized using acetic anhydride and triethylamine to give the piperazine derivative, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3), which are involved in the regulation of immune response and cell proliferation.

Eigenschaften

Molekularformel

C25H23FN2O3

Molekulargewicht

418.5 g/mol

IUPAC-Name

1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C25H23FN2O3/c1-16-7-6-10-21(17(16)2)27-15-23(29)28(22-9-5-4-8-20(22)26)24(25(27)30)18-11-13-19(31-3)14-12-18/h4-14,24H,15H2,1-3H3

InChI-Schlüssel

LUQZLBMBNDHPJD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C

Kanonische SMILES

CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.